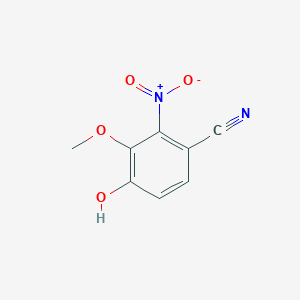

4-Hydroxy-3-methoxy-2-nitrobenzonitrile

Description

Contextualization within Substituted Benzonitrile (B105546) Chemistry

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano group (-C≡N) and bearing other functional groups. The nitrile group is a powerful electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. The nature and position of other substituents further modulate these electronic properties and steric characteristics.

Research into substituted benzonitriles has explored their wide-ranging applications. They are pivotal precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, studies have investigated the phytotoxic properties of various substituted benzonitriles for potential use as herbicides. cambridge.org The reactivity of the C-CN bond itself is a subject of fundamental research, particularly its activation by transition metal complexes, which has applications in organic synthesis. utexas.eduosti.govacs.org The electronic and steric effects of substituents on the benzonitrile ring dictate the stability and reaction pathways in such catalytic processes. utexas.eduosti.gov The parent compound, benzonitrile, is a well-characterized specialty solvent and chemical intermediate. nih.gov The addition of hydroxyl, methoxy (B1213986), and nitro groups, as seen in 4-Hydroxy-3-methoxy-2-nitrobenzonitrile, creates a highly functionalized scaffold with specific reactivity at each site, distinguishing it from simpler benzonitriles.

Rationale for Advanced Academic Inquiry into this compound

The academic interest in this compound stems from its intricate molecular architecture, which suggests its utility as a versatile chemical intermediate. The presence of four distinct functional groups offers multiple pathways for synthetic modification. The nitro group can be readily reduced to an amino group, a key functional group in many biologically active compounds and a common step in the synthesis of pharmaceuticals like kinase inhibitors. The hydroxyl group can be alkylated or acylated, while the methoxy group contributes to the molecule's electronic properties and lipophilicity.

This compound serves as a valuable precursor in medicinal chemistry for developing new therapeutic agents. For example, the related compound 3-hydroxy-4-methoxy-2-nitrobenzoic acid is a key intermediate in the synthesis of pyrrolobenzodiazepine (PBD) compounds, which have shown anti-tumor activity. google.com Similarly, derivatives of the related 4-Hydroxy-3-methoxybenzonitrile (B1293924) are explored for antimicrobial and anti-inflammatory properties and are used in the development of polymers and UV-stabilizers. nbinno.com The synthesis of this compound itself likely proceeds from the corresponding aldehyde, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (B1582344), a known compound. prepchem.com This positions the nitrile as a strategic intermediate for accessing a diverse range of complex molecular targets that are otherwise difficult to synthesize.

Overview of Existing Research Paradigms and Unaddressed Challenges

The current research paradigm for compounds like this compound is heavily focused on their application as building blocks in organic synthesis. Researchers explore their use in creating novel pharmaceuticals, functional materials, and agrochemicals. nbinno.com The synthesis of related structures, such as 5-hydroxy-4-methoxy-2-nitrobenzoic acid, has been documented, indicating an interest in this substitution pattern for creating complex chemical entities. google.com

However, a significant challenge is the limited body of research specifically dedicated to this compound. While its potential can be inferred from studies on analogous compounds, there is a lack of extensive documentation on its specific reactivity, reaction kinetics, and spectroscopic characterization. Much of the available information pertains to its isomers or precursors, such as 4-Hydroxy-3-nitrobenzonitrile sigmaaldrich.com or 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. nih.gov

A primary unaddressed challenge is the full exploration and documentation of its synthetic utility. Developing and optimizing synthetic routes that selectively target one of the four functional groups in the presence of the others is a complex task that requires further investigation. Moreover, a comprehensive evaluation of its biological activities and material properties remains an open area for future research, which could uncover novel applications for this uniquely substituted benzonitrile.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 4-Hydroxy-3-nitrobenzonitrile | 4-Hydroxy-3-methoxy-5-nitrobenzonitrile |

| CAS Number | 677335-32-9 bldpharm.com | 3272-08-0 sigmaaldrich.com | 79743-73-0 nih.gov |

| Molecular Formula | C₈H₆N₂O₄ bldpharm.com | C₇H₄N₂O₃ sigmaaldrich.com | C₈H₆N₂O₄ nih.gov |

| Molecular Weight | 194.14 g/mol bldpharm.com | 164.12 g/mol sigmaaldrich.com | 194.14 g/mol nih.gov |

| Appearance | Not specified | Solid | Not specified |

| Melting Point | Not specified | 146-148 °C sigmaaldrich.com | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c1-14-8-6(11)3-2-5(4-9)7(8)10(12)13/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMPYISMRTXHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427604 | |

| Record name | 4-hydroxy-3-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677335-32-9 | |

| Record name | 4-hydroxy-3-methoxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Hydroxy 3 Methoxy 2 Nitrobenzonitrile and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For a multi-substituted benzene (B151609) ring like 4-hydroxy-3-methoxy-2-nitrobenzonitrile, the analysis focuses on the disconnection of the key functional groups: the nitrile, the nitro group, and the aryl-oxygen bonds.

Two primary retrosynthetic disconnections present logical pathways for the synthesis of this compound:

C-NO₂ Disconnection: This approach identifies a nitration reaction as the final key step. The immediate precursor would be 4-hydroxy-3-methoxybenzonitrile (B1293924) (also known as vanillonitrile). nbinno.comnih.govsigmaaldrich.com This strategy hinges on the ability to achieve regioselective nitration at the C-2 position, which is ortho to both the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. The feasibility of this step is governed by the directing effects of the pre-existing substituents.

C-CN Disconnection: This alternative strategy involves the formation of the nitrile group as a late-stage transformation. The precursor for this route would be 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (B1582344). This aldehyde can be synthesized and then converted to the target nitrile. prepchem.com This pathway relies on robust and high-yielding methods for converting an aldehyde functional group into a nitrile without affecting the other sensitive groups on the aromatic ring.

The choice between these strategies depends on the efficiency and regiochemical control of the respective key steps. While the nitration of an existing benzonitrile (B105546) must overcome the challenge of directing the nitro group to a specific ortho position, the conversion of a pre-nitrated aldehyde to a nitrile must proceed under conditions that tolerate the electron-withdrawing nitro group and the phenolic hydroxyl group.

Nitration Strategies for Benzonitrile Precursors

Introducing a nitro group onto a highly substituted benzene ring like 4-hydroxy-3-methoxybenzonitrile requires precise control over regioselectivity. The outcome of the electrophilic aromatic substitution is dictated by the electronic and steric influences of the hydroxyl, methoxy, and nitrile substituents.

The regioselectivity of nitration on a precursor such as 4-hydroxy-3-methoxybenzonitrile is determined by the directing effects of its functional groups.

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong activating groups and are ortho, para-directors.

Nitrile (-CN) Group: This is a deactivating group and a meta-director.

In the precursor, the C-4 hydroxyl and C-3 methoxy groups strongly activate the ring for electrophilic attack. The positions ortho to the hydroxyl group are C-3 (blocked by methoxy) and C-5. The position para to the hydroxyl group is C-1 (blocked by the nitrile). The positions ortho to the methoxy group are C-2 and C-4 (blocked by hydroxyl). The position para to the methoxy group is C-1 (blocked by the nitrile).

Therefore, the combined activating effects of the hydroxyl and methoxy groups strongly direct incoming electrophiles to positions C-2 and C-5. The target C-2 position is ortho to the methoxy group, while the C-5 position is ortho to the hydroxyl group. The nitrile group, being a meta-director, directs to positions C-3 and C-5. The convergence of directing effects at C-5 makes it a highly probable site of nitration. Indeed, the nitration of the analogous compound vanillin (B372448) (which has an aldehyde instead of a nitrile) typically yields 5-nitrovanillin (B156571). wikipedia.org

Achieving the desired nitration at the C-2 position requires overcoming the electronic preference for the C-5 position. This can sometimes be accomplished through an "ortho effect," where substitution occurs ortho to a deactivating group when a powerful activating group is also present, or by exploiting specific reaction conditions that favor the sterically more accessible C-2 position over the C-5 position. researchgate.net

The choice of nitrating agent and reaction conditions is critical for controlling the regioselectivity and preventing unwanted side reactions or degradation of the substrate. While traditional mixed acid (HNO₃/H₂SO₄) is a powerful nitrating system, its harshness can lead to oxidation or hydrolysis of sensitive substrates like aryl nitriles. nih.govfrontiersin.org

Milder and more selective nitrating systems are often preferred for complex aromatic compounds. Optimization involves modifying the nitrating agent, solvent, and temperature to favor the desired ortho-nitration.

| Nitrating System | Substrate Example | Key Conditions | Outcome/Significance | Reference(s) |

| Fuming HNO₃ in Sulfolane | O-Bn vanillin | 0 °C | Sulfolane provides a stable medium for nitrating sensitive aldehydes; effective for producing 6-nitrovanillin. | researchgate.net |

| Acetyl nitrate (B79036) / Silica gel | Vanillin | - | Provides high yield (up to 88%) for the synthesis of 5-nitrovanillin. | wikipedia.org |

| Y(NO₃)₃·6H₂O | Phenols | Glacial acetic acid, room temp. | Offers a rapid and selective method for phenol (B47542) nitration without oxidation. | researchgate.net |

| HNO₃ / Dichloromethane | Vanillin | 0-5°C | A method for synthesizing 5-nitrovanillin under cold conditions. | unram.ac.id |

| N-Nitrosaccharin / HFIP | Benzonitrile | 55 °C | Smoothly nitrates aryl nitriles, which are often susceptible to hydrolysis under mixed acid conditions. | nih.gov |

This table is interactive and allows for sorting and filtering of the data.

For the targeted synthesis of this compound, conditions would need to be carefully screened. A strategy might involve protecting the hydroxyl group to modulate its directing strength and steric hindrance, followed by nitration using a mild reagent system at low temperatures to favor the C-2 position.

Nitrile Functionalization Approaches from Benzaldehyde or Carboxylic Acid Derivatives

An alternative synthetic route involves the formation of the nitrile group as a later step, starting from a precursor like 4-hydroxy-3-methoxy-2-nitrobenzaldehyde or the corresponding carboxylic acid. This approach circumvents the challenges of regioselective nitration by introducing the nitro group first.

A widely used and reliable method for converting aldehydes to nitriles proceeds through an aldoxime intermediate. britannica.com The process involves two steps:

Oxime Formation: The aldehyde is condensed with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt to form the corresponding aldoxime. sciencemadness.org

Dehydration: The aldoxime is then treated with a dehydrating agent to yield the nitrile.

A diverse array of reagents has been developed for the dehydration step, offering various levels of reactivity and functional group tolerance. thieme-connect.com

| Dehydrating Agent/System | Aldoxime Type | Key Conditions | Significance | Reference(s) |

| Acetic Anhydride | Aromatic, Aliphatic | Heat | Classic, widely used method. | britannica.comcollegedunia.com |

| [RuCl₂(p-cymene)]₂ | Aromatic, Aliphatic | Molecular sieves, neutral conditions | Highly efficient catalytic dehydration under mild, neutral conditions. | organic-chemistry.org |

| Iron Salts (e.g., FeCl₃) | Aromatic, Aliphatic | Toluene, reflux | Simple, inexpensive iron catalyst that does not require nitrile media. | nih.gov |

| XtalFluor-E | Aromatic, Aliphatic | EtOAc, room temperature | Rapid reaction (<1 h) with a slight excess of reagent in an environmentally benign solvent. | thieme-connect.com |

| Trichloroacetonitrile | Aromatic, Heterocyclic | Toluene, reflux | Catalyst-free dehydration method. | tandfonline.com |

This table is interactive and allows for sorting and filtering of the data.

This two-step protocol is highly versatile and could be readily applied to the synthesis of this compound from its corresponding aldehyde precursor.

One-pot methodologies that convert aldehydes or carboxylic acids directly to nitriles offer increased efficiency by reducing the number of synthetic steps and purification procedures.

From Aldehydes: Several reagents facilitate the direct transformation of aldehydes to nitriles under mild conditions. O-phenylhydroxylamine hydrochloride has been used to convert 4-hydroxy-3-methoxybenzaldehyde (vanillin) into its corresponding nitrile in 99% yield in a buffered aqueous solution, demonstrating its suitability for substituted phenols. nih.gov Other methods include the use of ammonia (B1221849) and hydrogen peroxide with a transition metal catalyst or specialized hydroxylamine derivatives that generate the nitrile in situ. acs.orggoogle.com

From Carboxylic Acids: The conversion of carboxylic acids to nitriles is another viable, though often more demanding, route. acs.org Traditional methods often require very high temperatures to react the acid with ammonia. google.com More recent developments have provided milder, catalytic alternatives:

Iron-catalyzed deoxynitrogenation: Uses an iron catalyst and a cyanamide (B42294) derivative as the nitrogen source. organic-chemistry.orgacs.org

Indium-catalyzed transnitrilation: Employs indium trichloride (B1173362) to catalyze the reaction between a carboxylic acid and acetonitrile, which serves as both the solvent and the nitrile source. acs.org

These direct methods provide powerful tools for the synthesis of complex nitriles, potentially offering a more streamlined path to the target compound compared to multi-step sequences.

Directed Functionalization at Hydroxy and Methoxy Positions

The presence of both a phenolic hydroxyl group and a methoxy group on the aromatic ring of this compound offers multiple avenues for structural diversification. Directed functionalization at these positions allows for the fine-tuning of the molecule's properties for various applications.

Alkylation and Acylation of the Hydroxyl Group

The phenolic hydroxyl group is a prime site for modification through alkylation and acylation reactions. These transformations are fundamental in altering the solubility, electronic nature, and steric hindrance of the molecule.

Alkylation: The introduction of an alkyl group onto the phenolic oxygen can be achieved under various conditions. A common strategy involves the use of an alkyl halide in the presence of a base to deprotonate the hydroxyl group, facilitating nucleophilic attack. The choice of base and solvent is crucial to control reactivity and prevent side reactions. For instance, in the synthesis of related substituted benzonitriles, bases such as sodium hydroxide (B78521) or potassium carbonate are frequently employed in polar aprotic solvents like dimethylformamide (DMF) or acetone.

Acylation: Acylation of the hydroxyl group to form an ester is another key functionalization. This is typically accomplished using acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, which also acts as a catalyst. For example, the acylation of a similar structure, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, is a known transformation, suggesting a parallel reactivity for the corresponding benzonitrile. prepchem.com

| Reagent Type | General Conditions | Product Type |

| Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) | O-Alkyl Ether |

| Acyl Chloride/Anhydride (e.g., Acetyl Chloride) | Base (e.g., Pyridine, Triethylamine) | O-Acyl Ester |

This table presents generalized conditions for alkylation and acylation based on standard organic synthesis principles and reactivity of similar phenolic compounds.

Ethereal Linkage Modifications

While the primary focus is often on the hydroxyl group, modifications involving the methoxy group can also be envisaged, although they are generally more challenging. Demethylation to reveal a second hydroxyl group would create a catechol-like structure, significantly altering the molecule's properties. This can be achieved using strong acids like HBr or Lewis acids such as BBr3. Subsequent differential protection and re-alkylation could introduce a variety of ether linkages.

Furthermore, the synthesis of analogues with different ether linkages at the 3-position can be envisioned starting from a dihydroxy precursor. Selective protection of one hydroxyl group followed by alkylation of the other would allow for the introduction of a wide range of alkoxy groups, thereby systematically modifying the steric and electronic environment of the benzonitrile core.

Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound and its analogues, this involves the exploration of advanced catalytic systems and the application of green chemistry principles.

Catalytic Systems for Enhanced Efficiency

Catalysis offers a powerful tool to enhance the efficiency and selectivity of synthetic transformations, often allowing for milder reaction conditions and reduced waste. youtube.com In the context of benzonitrile synthesis, various catalytic systems have been explored. For instance, the conversion of benzaldehydes to benzonitriles can be catalyzed by a range of transition metals and organocatalysts. nih.gov

While specific catalytic data for the direct synthesis of this compound is not extensively reported, related research on benzonitrile synthesis provides valuable insights. For example, the use of palladium catalysts has been shown to be effective in C-H functionalization and nitration reactions of aromatic compounds, which could be adapted for the synthesis of this specific molecule. rsc.org The development of catalysts that can selectively promote the desired transformations in the presence of multiple functional groups is an active area of research.

| Catalyst Type | Reaction | Potential Advantage |

| Palladium Complexes | C-H Nitration, Cross-Coupling | High selectivity and efficiency |

| Copper Catalysts | Cyanation Reactions | Cost-effective, versatile |

| Organocatalysts | Aldehyde to Nitrile Conversion | Metal-free, environmentally benign |

This table highlights potential catalytic systems for the synthesis of functionalized benzonitriles based on existing literature for related transformations.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. youtube.combridgew.edu For the synthesis of this compound, this can be addressed at several stages, from the choice of starting materials to the reaction conditions and solvents.

Key principles of green chemistry applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. youtube.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol, or ionic liquids. researchgate.netrsc.org For example, the synthesis of benzonitriles has been demonstrated in ionic liquids, which can act as both solvent and catalyst and are often recyclable. nih.govresearchgate.netrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. youtube.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input. nih.gov

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources. For instance, vanillin, which can be obtained from lignin, is a potential bio-based precursor for the synthesis of 4-hydroxy-3-methoxy substituted aromatics. researchgate.net

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. youtube.com

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and economically viable.

Elucidation of Chemical Reactivity and Transformation Mechanisms of 4 Hydroxy 3 Methoxy 2 Nitrobenzonitrile

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Core

The aromatic ring of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile is substituted with both electron-donating (hydroxyl and methoxy) and electron-withdrawing (nitro and nitrile) groups. This substitution pattern creates a complex reactivity profile towards electrophilic and nucleophilic aromatic substitution reactions.

The nitro group is a strong deactivating group, making direct electrophilic substitution at the position it occupies (C-2) highly unfavorable. Instead, its powerful electron-withdrawing nature, along with the nitrile group, deactivates the aromatic ring towards electrophiles. The hydroxyl and methoxy (B1213986) groups are activating and ortho-, para-directing. However, the positions ortho and para to these activating groups are already substituted.

The hydroxyl and methoxy groups are susceptible to various transformations. The phenolic hydroxyl group can be deprotonated in the presence of a base, and the resulting phenoxide is a potent nucleophile. This allows for alkylation or acylation reactions. For instance, in the synthesis of related compounds, methylation of a hydroxyl group is a common step. google.com

A related compound, 4-acetoxy-3-methoxy-2-nitrobenzaldehyde, can be hydrolyzed to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (B1582344) using a sodium hydroxide (B78521) solution, demonstrating the reactivity of acyl groups on the phenolic oxygen. prepchem.com

Table 1: Transformation of an Acyl Group in a Related Benzaldehyde

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde | 33% (w/w) NaOH, 6 N HCl | 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde | 85% | prepchem.com |

Reduction and Oxidation Chemistry of Nitro and Nitrile Groups

The nitro and nitrile functionalities are redox-active and can undergo a variety of reduction and oxidation reactions.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, often employed in the preparation of pharmaceutical intermediates. While specific conditions for the selective reduction of this compound are not extensively documented, general methods for the reduction of nitroarenes can be applied. These methods often involve catalytic hydrogenation (e.g., using Pd/C) or the use of reducing agents like tin(II) chloride or sodium dithionite.

A mild method for nitro reduction on DNA-conjugated molecules using bis(pinacolato)diboron (B136004) (B2pin2) has been developed, which could potentially be applied to complex molecules like this compound. acs.org

Table 2: General Conditions for Nitro Group Reduction

| Reagent | Conditions | Product | Reference |

| H2, Pd/C | Ethanol | Amino-substituted arene | |

| B2(OH)4, NaOH | Aqueous ethanol | Amino-substituted arene | acs.org |

The nitrile group can also be reduced to a primary amine, typically using stronger reducing agents like lithium aluminum hydride. Selective reduction of the nitro group in the presence of a nitrile is generally achievable due to the milder conditions required for nitro reduction.

Information regarding the direct oxidative transformation of the aromatic ring of this compound is scarce. However, in a related synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, an aldehyde group is oxidized to a carboxylic acid using potassium permanganate. google.com This indicates that if the nitrile group were to be hydrolyzed to a carboxylic acid, the aromatic ring itself is relatively stable to oxidation under these conditions.

Biocatalytic Transformations of the Nitrile Moiety

Biocatalysis offers a green and selective alternative for chemical transformations. Nitrilase enzymes are known to hydrolyze nitriles to carboxylic acids. While there are no specific reports on the biocatalytic transformation of this compound, studies on related compounds provide insights. For example, the resting cells of Gordonia terrae containing a nitrilase have been used for the biotransformation of 4-hydroxy-3-methoxybenzonitrile (B1293924) to vanillic acid. researchgate.net

Research on a nitrilase from Pseudomonas fluorescens has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, highlighting the potential of biocatalysis in transforming complex nitriles. nih.gov The substrate specificity of nitrilases varies, and testing would be required to determine if an enzyme could efficiently hydrolyze the sterically hindered and electronically complex this compound.

Table 3: Biocatalytic Hydrolysis of a Related Benzonitrile (B105546)

| Substrate | Biocatalyst | Product | Reference |

| 4-Hydroxy-3-methoxybenzonitrile | Resting cells of Gordonia terrae mutant E9 | Vanillic acid | researchgate.net |

Nitrilase-Mediated Hydrolysis to Corresponding Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. While traditionally achieved under harsh chemical conditions, enzymatic hydrolysis using nitrilases offers a green and highly selective alternative. cas.cz Nitrilases catalyze the direct conversion of a nitrile group (-CN) into a carboxylic acid group (-COOH) and ammonia (B1221849), often under mild conditions with high yields. cas.czacs.org

The mechanism of nitrilase-catalyzed hydrolysis involves a nucleophilic attack by a conserved cysteine residue in the enzyme's active site on the carbon atom of the nitrile group. openbiotechnologyjournal.com This is followed by the addition of water molecules to yield the carboxylic acid and regenerate the enzyme. openbiotechnologyjournal.com

While direct studies on the nitrilase-mediated hydrolysis of this compound are not extensively documented, the enzymatic conversion of structurally similar compounds is well-established. For instance, the biotransformation of 4-hydroxy-3-methoxybenzonitrile (vanillonitrile) to 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been successfully demonstrated using the resting cells of Gordonia terrae. researchgate.net This suggests that a nitrilase can effectively hydrolyze a benzonitrile substituted with hydroxy and methoxy groups.

Table 1: Examples of Nitrilase-Mediated Hydrolysis of Aromatic Nitriles

| Substrate | Enzyme Source | Product | Reference |

| 4-Hydroxy-3-methoxybenzonitrile | Gordonia terrae | 4-Hydroxy-3-methoxybenzoic acid | researchgate.net |

| Benzonitrile | Rhodococcus rhodochrous | Benzoic acid | core.ac.uk |

| 3-Cyanopyridine | Rhodococcus rhodochrous | Nicotinic acid | openbiotechnologyjournal.com |

Enzymatic Derivatization and Biotransformation Pathways

Beyond hydrolysis, this compound can undergo other enzymatic transformations, leading to a variety of derivatives. These biotransformations are key in both natural product metabolism and biotechnological applications.

One significant pathway is oxidative demethylation. Cytochrome P450 monooxygenases are known to catalyze the O-demethylation of methoxy-substituted aromatic compounds. uq.edu.au For example, the bacterial enzyme CYP199A4 has been shown to efficiently demethylate 4-methoxybenzoic acid. uq.edu.au A mutant of this enzyme, S244D, exhibited enhanced activity towards a range of para-methoxy substituted benzenes, including 4-methoxynitrobenzene, converting it to 4-nitrophenol. uq.edu.au This suggests that an analogous enzymatic demethylation of the 3-methoxy group in this compound to yield a catechol derivative is a plausible biotransformation pathway.

In plant cell cultures, such as those of Vanilla planifolia, the conversion of methoxy-substituted cinnamic and benzoic acids into their corresponding hydroxy derivatives is a known metabolic process. nih.gov These transformations indicate the presence of demethylating enzymes that could potentially act on this compound.

The nitro group itself can also be a site for biotransformation. Nitroreductases, a class of enzymes found in various microorganisms, can reduce aromatic nitro compounds to the corresponding nitroso, hydroxylamino, or amino derivatives. These reactions are often crucial in the microbial degradation or detoxification of nitroaromatic pollutants.

Cycloaddition Reactions and Annulation Pathways

Cycloaddition and annulation reactions are powerful tools for the construction of cyclic and heterocyclic systems. The functional groups present in this compound offer several possibilities for participating in such reactions.

The [3+2] cycloaddition is a type of pericyclic reaction that involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. wikipedia.orguchicago.edu In the context of this compound, the nitrile group can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrones, azomethine ylides, or nitrile oxides. uchicago.edu

The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory. wikipedia.org The electron-withdrawing nitro group on the aromatic ring of this compound would lower the energy of the LUMO of the nitrile's C≡N triple bond, making it more reactive towards 1,3-dipoles in HOMO-dipole/LUMO-dipolarophile controlled reactions.

For instance, the reaction of a nitrile with a nitrone would yield a 1,2,4-oxadiazole (B8745197) derivative after rearrangement of the initial cycloadduct. Similarly, reaction with an azomethine ylide could lead to the formation of an imidazole (B134444) ring system. Dearomative [3+2] cycloaddition reactions have been reported for related compounds like 2-nitrobenzofurans, which react with isocyanoacetate esters to form complex tricyclic structures. nih.gov This highlights the reactivity of the nitro-activated system in such transformations.

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of diverse heterocyclic scaffolds. nih.gov Annulation reactions, which involve the formation of a new ring fused to an existing one, can be initiated at different sites on the molecule.

The nitrile group is a versatile handle for constructing nitrogen-containing heterocycles. For example, it can undergo cyclization with adjacent functional groups or react with external reagents to build rings like pyrimidines, thiazoles, or pyridines.

The nitro group can also participate in cyclization reactions, often after being reduced to an amino group. The resulting ortho-amino group can then react with the nitrile or with an external one-carbon synthon to form fused heterocyclic systems, such as quinazolines or benzimidazoles. A novel synthesis of the kinase inhibitor bosutinib, for example, involves the cyclization of an aniline (B41778) derivative (obtained from the reduction of a nitro group) with another reagent to form a quinoline (B57606) core. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 3 Methoxy 2 Nitrobenzonitrile Derivatives and Reaction Intermediates

High-Resolution NMR Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. For derivatives of 4-hydroxy-3-methoxy-2-nitrobenzonitrile, both ¹H and ¹³C NMR are vital for confirming the regiochemistry of the substituents on the benzene (B151609) ring.

The substitution pattern dictates the chemical shifts (δ) and coupling constants (J) of the aromatic protons. In the case of this compound, the aromatic region of the ¹H NMR spectrum is expected to show two doublets corresponding to the protons at C5 and C6. The electron-withdrawing effect of the nitro group at C2 and the cyano group at C1, combined with the electron-donating effects of the hydroxyl at C4 and methoxy (B1213986) at C3, creates a distinct electronic environment for each proton. The spatial proximity between protons, which can be determined using techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY), helps in assigning specific resonances. researchgate.net

¹³C NMR spectroscopy provides information on the carbon framework. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbon attached to the cyano group (C1) and the nitro group (C2) are expected to be significantly deshielded. Spectroscopic data for the parent compound, 4-hydroxy-3-methoxybenzonitrile (B1293924), shows characteristic shifts that are altered upon nitration. chemicalbook.comchemicalbook.com For instance, the introduction of a nitro group at the C2 position would cause a downfield shift for C2 and adjacent carbons (C1 and C3) due to its strong deshielding effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃ Predicted values are based on the analysis of substituent effects on the parent compound, 4-hydroxy-3-methoxybenzonitrile.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H5 | 7.3 - 7.5 | - |

| H6 | 7.0 - 7.2 | - |

| OCH₃ | 3.9 - 4.1 | 56 - 58 |

| OH | 5.5 - 6.5 | - |

| C1 | - | 103 - 105 |

| C2 | - | 138 - 142 |

| C3 | - | 148 - 152 |

| C4 | - | 145 - 149 |

| C5 | - | 116 - 118 |

| C6 | - | 126 - 128 |

| C≡N | - | 117 - 119 |

Advanced Mass Spectrometry for Mechanistic Pathway Tracing

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI-MS) and gas chromatography-mass spectrometry (GC-MS), are powerful tools for identifying reaction intermediates and elucidating mechanistic pathways, such as the nitration of phenolic compounds. nih.govnih.gov The analysis of reaction mixtures over time can reveal the formation of transient species, providing direct evidence for a proposed mechanism.

In the synthesis of this compound, MS can be used to trace the nitration of the precursor, 4-hydroxy-3-methoxybenzonitrile. The technique can identify the molecular ions of the starting material, the final product, and any potential isomeric byproducts (e.g., 4-hydroxy-3-methoxy-5-nitrobenzonitrile). nih.gov

The fragmentation pattern in the mass spectrum provides structural information. For this compound, characteristic fragmentation would involve the loss of the nitro group (-NO₂, 46 Da), the methyl group from the methoxy ether (-CH₃, 15 Da), and carbon monoxide (-CO, 28 Da). High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 194 |

| [M-CH₃]⁺ | Loss of a methyl radical | 179 |

| [M-NO₂]⁺ | Loss of a nitro radical | 148 |

| [M-CH₃-CO]⁺ | Sequential loss of methyl and CO | 151 |

| [M-H₂O]⁺ | Loss of water | 176 |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can elucidate the solid-state conformation, bond lengths, bond angles, and crucial intermolecular interactions such as hydrogen bonding and π-π stacking for this compound and its derivatives. researchgate.netresearchgate.net

The crystal structure would reveal the planarity of the benzene ring and the orientation of the substituent groups. It is expected that the nitro group may be slightly twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent methoxy group.

A key feature of interest would be the intermolecular hydrogen bonding network. The phenolic hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the nitro group, the methoxy group, and the nitrogen atom of the cyano group are potential hydrogen bond acceptors. These interactions dictate the molecular packing in the crystal lattice. An intramolecular hydrogen bond between the hydroxyl group at C4 and the oxygen of the methoxy group at C3 is also possible.

Table 3: Expected Crystallographic Parameters for this compound

| Parameter | Description | Expected Value/Feature |

| Crystal System | The symmetry of the unit cell | Monoclinic or Orthorhombic |

| Space Group | The symmetry elements of the crystal | e.g., P2₁/c |

| Dihedral Angle (Ring-NO₂) | Twist of the nitro group relative to the ring | 10-30° |

| Hydrogen Bonding | Intermolecular and intramolecular H-bonds | O-H···O(nitro), O-H···N(cyano) |

| π-π Stacking | Interactions between aromatic rings | Present, with an interplanar distance of ~3.5 Å |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying functional groups within a molecule and monitoring the progress of a reaction. nih.gov Each functional group has characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would display distinct bands corresponding to its functional groups. The nitrile group (-C≡N) exhibits a sharp, intense absorption in the range of 2220-2260 cm⁻¹. The nitro group (-NO₂) shows two strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The phenolic hydroxyl group (-OH) will appear as a broad band around 3200-3600 cm⁻¹ due to hydrogen bonding. Aromatic C-H stretching appears above 3000 cm⁻¹, while C=C stretching vibrations within the ring are found in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov

These techniques are also valuable for reaction monitoring. For example, during the synthesis, the disappearance of the starting material's characteristic peaks and the appearance of the product's peaks can be tracked in real-time.

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Data inferred from spectra of related benzonitrile (B105546) derivatives. nii.ac.jpchemicalbook.comchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH (Phenolic) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3050 - 3150 |

| -C≡N (Nitrile) | C≡N Stretch | 2220 - 2260 (sharp) |

| -NO₂ (Nitro) | Asymmetric N-O Stretch | 1520 - 1560 |

| Aromatic C=C | C=C Ring Stretch | 1400 - 1600 |

| -NO₂ (Nitro) | Symmetric N-O Stretch | 1345 - 1385 |

| C-O (Methoxy/Phenol) | C-O Stretch | 1200 - 1280 |

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis and Reactivity Correlation

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule and is influenced by conjugation and substituent effects. The spectrum of this compound is expected to be complex due to the presence of multiple chromophores and auxochromes on the benzene ring. researchgate.net

The benzene ring itself has π → π* transitions. The presence of substituents like the nitro (-NO₂), cyano (-C≡N), hydroxyl (-OH), and methoxy (-OCH₃) groups significantly modifies these transitions. The electron-donating hydroxyl and methoxy groups (auxochromes) and the electron-withdrawing nitro and cyano groups (chromophores) extend the conjugation and cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. cutm.ac.inpharmatutor.org

Specifically, π → π* transitions involving the entire aromatic system will likely result in strong absorption bands in the 250-400 nm range. Additionally, the nitro group can exhibit a weaker n → π* transition at a longer wavelength. pharmatutor.org The position and intensity of these bands are sensitive to solvent polarity and pH (due to the phenolic hydroxyl group), which can be used to study the molecule's reactivity and electronic environment. researchgate.netresearchgate.net

Table 5: Predicted Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected λₘₐₓ (nm) | Relative Intensity |

| π → π | π (ring) → π (ring, NO₂, CN) | 250 - 290 | High |

| π → π* (Charge Transfer) | π (ring, OH, OCH₃) → π* (NO₂) | 320 - 380 | Moderate to High |

| n → π | n (NO₂) → π (NO₂) | > 400 | Low |

Computational and Theoretical Investigations of 4 Hydroxy 3 Methoxy 2 Nitrobenzonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-hydroxy-3-methoxy-2-nitrobenzonitrile, these methods can elucidate the influence of the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, and the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and to explore the potential energy surface of a molecule. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(**), would be the method of choice to predict its most stable three-dimensional structure. nih.gov

The calculations would provide precise data on bond lengths, bond angles, and dihedral angles. It is expected that the presence of the bulky nitro group at the C2 position, adjacent to the methoxy group at C3, would induce some steric strain, potentially causing the methoxy and nitro groups to rotate slightly out of the plane of the benzene ring to achieve a minimum energy conformation. An intramolecular hydrogen bond between the hydroxyl group's hydrogen and the oxygen of the methoxy group is a possibility that would be investigated, as this is a known conformational feature in the related molecule, vanillin (B372448). researchgate.net

By mapping the energy landscape, computational chemists can identify different conformers (rotational isomers) and calculate their relative energies. For instance, rotation around the C-O bond of the methoxy group or the C-N bond of the nitro group would lead to different conformers, and DFT would identify the global minimum energy structure, which is the most populated conformer at equilibrium.

Table 1: Predicted Structural Parameters for the Lowest Energy Conformer of this compound (Hypothetical Data) This table is illustrative and contains hypothetical data based on known values for similar structures, as specific published data for this compound is unavailable.

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-CN bond length | ~1.45 Å |

| C≡N bond length | ~1.15 Å |

| C-NO₂ bond length | ~1.48 Å |

| N-O (nitro) bond length | ~1.22 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C-O (methoxy) bond length | ~1.37 Å |

| O-H bond length | ~0.96 Å |

| C-C-C (aromatic) angle | ~118° - 122° |

| C-C-NO₂ angle | ~120° |

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a large gap suggests high stability, whereas a small gap indicates higher reactivity.

For this compound, the electron-donating hydroxyl and methoxy groups would raise the energy of the HOMO, while the strongly electron-withdrawing nitro and nitrile groups would significantly lower the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting the molecule is chemically reactive. Computational studies on vanillin have shown that such substitutions lead to significant potential for charge transfer within the molecule. nih.gov The distribution of the HOMO and LUMO across the molecule would pinpoint the most likely sites for nucleophilic and electrophilic attack. The HOMO density is expected to be concentrated on the benzene ring and the hydroxyl and methoxy groups, while the LUMO density would be primarily located on the nitro and nitrile groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and contains hypothetical data based on known values for similar structures, as specific published data for this compound is unavailable.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -2.8 eV |

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the van der Waals surface of a molecule. It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are crucial for understanding intermolecular interactions, including hydrogen bonding and sites susceptible to electrophilic or nucleophilic attack.

For this compound, the EPS map is expected to show strong negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, making these sites attractive for electrophiles. A region of negative potential would also be associated with the hydroxyl oxygen. Conversely, a significant region of positive potential would be located around the hydrogen atom of the hydroxyl group, making it a prime hydrogen bond donor. The aromatic protons would also exhibit some positive potential.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be used to map out the entire pathway of a chemical reaction, including the identification of short-lived intermediates and high-energy transition states. For a molecule like this compound, this could involve studying its synthesis, degradation, or participation in further chemical transformations. For example, the nitration of 4-hydroxy-3-methoxybenzonitrile (B1293924) to form the target compound could be modeled.

Using methods like DFT, researchers can calculate the energy profile of a proposed reaction pathway. This involves locating the transition state structure for each step and calculating its energy, which corresponds to the activation energy of that step. Characterizing the transition state (e.g., by identifying a single imaginary vibrational frequency) confirms that it is a true saddle point on the energy surface connecting reactants and products. Such studies on the related vanillin molecule have explored its photochemical reactions and protonation sites. rsc.orgrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are typically performed on a single molecule in a vacuum or with a simplified solvent model, Molecular Dynamics (MD) simulations can model the behavior of the molecule in an explicit solvent environment over time. MD simulations treat atoms as classical particles and use a force field to describe the interactions between them.

For this compound, MD simulations would be used to study its conformational flexibility in different solvents. This would reveal how solvent molecules interact with the functional groups, particularly through hydrogen bonding with the hydroxyl group and dipole-dipole interactions with the nitro and nitrile groups. Such simulations can provide insights into the molecule's solubility, diffusion characteristics, and the average orientation of solvent molecules around it. Studies on benzonitrile (B105546) and its derivatives have used MD to understand bulk properties and local molecular ordering in the liquid state. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure.

NMR Chemical Shifts: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with good accuracy. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. For this compound, the predicted shifts would be sensitive to the electronic environment of each nucleus. For instance, the aromatic protons and carbons would show distinct shifts depending on their proximity to the electron-donating and electron-withdrawing substituents. While experimental NMR data for the parent compound 4-hydroxy-3-methoxybenzonitrile is available chemicalbook.comsigmaaldrich.com, a comparison with predicted values for the 2-nitro derivative would be a powerful tool for structural confirmation.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. For the target molecule, characteristic vibrational frequencies would be predicted for the O-H stretch, C≡N stretch, symmetric and asymmetric N-O stretches of the nitro group, C-H stretches, and various aromatic ring vibrations. Comparing these predicted frequencies (often after applying a scaling factor) with experimental IR and Raman spectra is a standard method for confirming the identity and structure of a synthesized compound. Such comparative studies have been performed in detail for vanillin. nih.gov

Research Applications and Derivatization for Advanced Chemical and Biochemical Scaffolds

Role as a Key Synthetic Intermediate in Organic Synthesis

In organic synthesis, 4-Hydroxy-3-methoxy-2-nitrobenzonitrile and its related isomers are recognized as valuable synthetic intermediates. The functional groups on the aromatic ring can be selectively modified, allowing for the construction of a diverse array of molecules.

A critical transformation is the reduction of the nitro group to an amine. This reaction is a cornerstone of aromatic chemistry, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. This amine can then participate in a wide range of subsequent reactions, including diazotization, acylation, and condensation reactions, which are fundamental for building more elaborate molecular frameworks. kcl.ac.uk This transformation is particularly pivotal in the synthesis of pharmaceutical building blocks and other high-value chemicals. kcl.ac.uk

The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, while the phenolic hydroxyl group can be alkylated or acylated. This multi-functionality allows chemists to use the molecule as a branching point for convergent synthetic strategies. For example, related compounds like 4-hydroxy-3-methoxybenzonitrile (B1293924) can be treated with sodium perborate (B1237305) to yield 4-hydroxy-3-methoxybenzamide, demonstrating the reactivity of the nitrile group. google.com

Scaffold for Complex Molecule and Heterocyclic Synthesis

The structural framework of this compound is an ideal starting point for the synthesis of complex molecules, especially heterocyclic compounds, which are integral to medicinal chemistry.

Precursor for Pyrrolobenzodiazepine (PBD) Analogues

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-interactive molecules, some of which have applications as payloads in antibody-drug conjugates (ADCs) for cancer therapy. researchgate.net The synthesis of PBD analogues is an area of intensive research aimed at developing new therapeutic agents. kcl.ac.uk

A key intermediate in the synthesis of certain PBD compounds is 3-hydroxy-4-methoxy-2-nitrobenzoic acid. This compound shares the same core substitution pattern as this compound, with the nitrile group being formally equivalent to a carboxylic acid via hydrolysis. A Chinese patent discloses a synthetic route to this benzoic acid derivative, identifying it as a crucial building block for PBDs. The specific arrangement of the substituents on the aromatic ring is vital for the construction of the final tricyclic PBD skeleton. The hydroxyl group at the C4 position of the precursor corresponds to the C8-hydroxyl group in the resulting PBD structure, a position often used for linking two PBD monomers to create highly potent PBD dimers. kcl.ac.uk

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most significant structural motifs found in pharmaceuticals, agrochemicals, and dyes. The transformation of the nitro group in this compound into an amino group unlocks its potential as a precursor for a wide variety of these heterocycles. kcl.ac.uk

Once the nitro group is reduced, the resulting 2-amino-4-hydroxy-3-methoxybenzonitrile possesses an ortho-amino nitrile functionality. This arrangement is a classic precursor for the synthesis of various fused heterocyclic systems. For instance, it can undergo condensation reactions with appropriate reagents to form quinazoline (B50416) derivatives, which are known to exhibit a broad spectrum of biological activities. The presence of the additional hydroxyl and methoxy (B1213986) groups provides further points for modification, allowing for the fine-tuning of the properties of the final heterocyclic compounds.

Development of Chemical Probes for Biochemical Research (excluding direct clinical activity)

Chemical probes are small molecules designed to interact with and help elucidate the function of biological targets like proteins in their native cellular environment. The development of these tools is a key aspect of chemical biology. It often involves the synthesis of novel molecular structures and their subsequent derivatization to create a "toolbox" for studying specific biological questions.

While specific studies detailing the use of this compound as a chemical probe are not prominent in the literature, its structure makes it an excellent candidate for such development. Its multiple functional groups offer handles for "mutating" the chemical structure. For example, fluorescent tags could be attached to the hydroxyl group, or the nitrile could be used as an anchor point for linking to biotin (B1667282) or other affinity labels. By systematically modifying the scaffold, a library of related compounds could be generated to probe protein binding sites and cellular pathways without aiming for a direct clinical outcome.

Material Science Applications of Related Functionalized Aromatics (e.g., corrosion inhibition studies of derivatives)

In material science, functionalized aromatic compounds are explored for various applications, including the development of polymers and protective coatings. researchgate.net Derivatives of aromatic structures similar to this compound have shown significant promise as corrosion inhibitors.

Research has demonstrated that 4-hydroxy-3-methoxybenzaldehyde (vanillin), which shares the core phenolic and methoxy structure, is an effective and non-toxic volatile corrosion inhibitor for the protection of mild steel. It functions as a mixed-type inhibitor, adsorbing onto the carbon steel surface to form a protective film. Studies on hydrazide derivatives have also been extensive. For instance, 4-Hydroxyl-N′-[(3-Hydroxy-4-Methoxyphenyl) Methylidene] Benzohydrazide, another structurally related compound, has been investigated as a corrosion inhibitor for carbon steel in acidic environments. The effectiveness of these molecules is attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic ring, which facilitate adsorption onto the metal surface, thereby preventing corrosion.

Corrosion Inhibition Efficiency of Related Compounds

| Inhibitor Compound | Metal | Medium | Inhibition Efficiency (%) | Reference |

| 4-hydroxy-3-methoxybenzaldehyde | Mild Steel | Simulated Atmospheric | 96 - 99 | |

| 4-hydroxy-3-methoxybenzaldehyde | Steel | 2.0 M HCl | ~85 | |

| Hydrazide Derivatives | Mild Steel | Acidic | >80 - 97 |

These findings suggest that derivatives of this compound, particularly those synthesized into larger structures containing hydrazide or other nitrogen-rich functionalities, could be potent corrosion inhibitors.

Future Directions and Emerging Research Avenues for 4 Hydroxy 3 Methoxy 2 Nitrobenzonitrile

Exploration of Chemo- and Regioselective Transformations

The multifunctionality of 4-hydroxy-3-methoxy-2-nitrobenzonitrile presents a compelling platform for the exploration of chemo- and regioselective reactions. The strategic location of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, nitrile) groups governs the reactivity of the aromatic ring and the individual functional groups. Future research is anticipated to focus on selectively targeting these sites to synthesize a diverse array of derivatives.

Selective transformations could include O-alkylation or O-acylation of the hydroxyl group, reduction of the nitro group to an amine, or hydrolysis of the nitrile to a carboxylic acid or amide. The challenge and opportunity lie in achieving high selectivity in the presence of other reactive sites. For instance, the selective reduction of the nitro group without affecting the nitrile is a key transformation that would open pathways to novel aniline (B41778) derivatives. Computational studies, such as Density Functional Theory (DFT), could be employed to predict the most favorable reaction pathways and regioselectivity, similar to studies on other substituted benzonitriles. mdpi.comd-nb.inforesearchgate.net A key area of investigation will be the vicarious nucleophilic substitution of hydrogen, a powerful tool for the functionalization of nitroaromatic compounds. researchgate.net

| Potential Transformation | Target Functional Group | Potential Reagents/Conditions | Expected Product Class |

| O-Alkylation | Hydroxyl | Alkyl halides, base | Ether derivatives |

| O-Acylation | Hydroxyl | Acyl chlorides, base | Ester derivatives |

| Nitro Reduction | Nitro | Catalytic hydrogenation (e.g., Pd/C), transfer hydrogenation | Amino derivatives |

| Nitrile Hydrolysis | Nitrile | Acid or base catalysis | Carboxylic acid or amide derivatives |

| Nucleophilic Aromatic Substitution | Aromatic Ring | Strong nucleophiles | Substituted benzonitrile (B105546) derivatives |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards efficient and scalable production of its derivatives. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling potentially hazardous intermediates, and the ability to perform multi-step syntheses in a continuous fashion. nih.govnih.gov

Automated platforms can be utilized for high-throughput screening of reaction conditions, enabling the rapid optimization of chemo- and regioselective transformations. imperial.ac.ukmt.comimperial.ac.uk For example, an automated system could systematically vary catalysts, solvents, and temperatures to identify the optimal conditions for the selective reduction of the nitro group. The use of packed-bed reactors with immobilized reagents or catalysts in a flow setup could further enhance reaction efficiency and simplify product purification. durham.ac.uk This approach has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the derivatization of this compound. durham.ac.ukresearchgate.net

Photochemistry and Electrochemistry of Substituted Nitronitriles

The photochemical and electrochemical properties of this compound are largely unexplored but hold considerable promise. The presence of the nitroaromatic chromophore suggests potential for interesting photochemical transformations. ucl.ac.uk Photolysis of related ortho-nitrobenzylic compounds is known to proceed via an intramolecular hydrogen atom transfer, and similar reactivity could be anticipated for this molecule, potentially leading to novel caged compounds or photoremovable protecting groups. rsc.org

The electrochemical reduction of the nitro group is another key area for investigation. Electrochemical methods offer a green and highly tunable alternative to chemical reductants. acs.org The reduction potential of nitroaromatic compounds is sensitive to the electronic nature of other substituents on the ring. acs.orgacs.org Cyclic voltammetry could be employed to study the reduction and oxidation potentials of this compound and its derivatives, providing insights into their electronic structure and potential applications in electrochemical sensing. researchgate.net The selective electrochemical reduction of the nitro group to an amine or hydroxylamine (B1172632) would be a valuable synthetic transformation. acs.org

| Technique | Focus of Study | Potential Outcome/Application |

| Photolysis | Intramolecular reactions, photodecomposition | Synthesis of novel heterocyclic systems, development of photolabile protecting groups |

| Cyclic Voltammetry | Redox potentials | Understanding electronic properties, development of electrochemical sensors |

| Preparative Electrolysis | Selective reduction of the nitro group | Green synthesis of amino and hydroxylamino derivatives |

Design of Next-Generation Molecular Scaffolds Based on its Structure

The unique substitution pattern of this compound makes it an attractive starting material for the design of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. ibmmpeptide.comanveshanaindia.com The strategic arrangement of functional groups allows for the construction of complex heterocyclic systems. For example, reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with a suitable dielectrophile, could lead to the formation of benzoxazines, quinoxalines, or other fused heterocyclic systems. ekb.eg

Furthermore, this compound could serve as a building block for the synthesis of functional molecular probes. nih.govmdpi.comrsc.org The intrinsic fluorescence of some benzonitrile derivatives, coupled with the potential for modulation by the other functional groups, could be exploited to create sensors for ions or biologically relevant molecules. nih.govmdpi.com The synthesis of hybrid molecules, where this compound is coupled with other pharmacologically active moieties, such as 1,2,3-triazoles, could lead to the discovery of new therapeutic agents. nih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Ultrafast spectroscopy provides a powerful tool for elucidating the detailed mechanisms of chemical reactions occurring on femtosecond to picosecond timescales. springernature.com For this compound, ultrafast transient absorption spectroscopy could be used to study the dynamics of excited states following photoexcitation, providing insights into the primary photochemical processes. ucl.ac.ukresearchgate.net This would be particularly valuable for understanding the initial steps of any photo-induced reactions.

Time-resolved infrared spectroscopy could also be employed to monitor the structural changes of the molecule during a reaction, allowing for the direct observation of transient intermediates. ucl.ac.uk Such studies could, for instance, track the conversion of the nitro group during a reduction reaction or the rearrangement of the molecule following photoexcitation. These advanced mechanistic studies would provide a fundamental understanding of the reactivity of this compound, guiding the rational design of new reactions and applications. dissertation.comrsc.org

Q & A

How can researchers optimize the synthesis of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile to improve yield and purity?

Methodological Answer:

Synthesis optimization involves selecting appropriate reaction conditions and purification protocols. For example, in a reported procedure, this compound was synthesized via nucleophilic aromatic substitution using cesium carbonate as a base in DMF at 75°C . Key considerations include:

- Base Selection : Strong bases like cesium carbonate enhance deprotonation of hydroxyl groups, promoting reactivity.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve reaction rates.

- Purification : Column chromatography or recrystallization is critical due to potential side products (e.g., incomplete nitration or over-alkylation). Researchers must validate purity using HPLC or NMR, as commercial sources often lack analytical data .

What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions. For example, related benzimidazole derivatives with methoxy/nitro groups were structurally validated using monoclinic crystal systems (space group P21/c) .

- NMR Spectroscopy : H and C NMR can identify electronic environments of aromatic protons and nitrile/nitro groups. Compare predicted chemical shifts (e.g., ChemSpider data ) with experimental values.

- FT-IR : Confirm functional groups via C≡N (~2220 cm) and NO (~1520 cm) stretches.

How can researchers address contradictory data in regioselectivity during functionalization reactions of this compound?

Methodological Answer:

Regioselectivity conflicts (e.g., nitration vs. methoxy-directed reactions) require mechanistic analysis:

- Computational Modeling : Use DFT calculations to predict reactive sites. The electron-withdrawing nitro group directs electrophiles to the para position relative to the hydroxyl group.

- Competitive Experiments : Compare reaction outcomes under varying conditions (e.g., acidic vs. basic media). For example, methoxy groups may act as ortho/para directors in nitration, competing with nitro group effects .

- Isotopic Labeling : Trace reaction pathways using deuterated analogs to confirm intermediates.

What strategies are effective for resolving discrepancies between experimental and predicted spectroscopic data?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. To resolve these:

- Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d vs. CDCl) to identify solvent-dependent shifts.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities.

- X-ray Validation : Use crystallographic data as a "ground truth" for structural assignments, especially when predicted IR/NMR data (e.g., ACD/Labs ) conflict with observations .

How does the nitro group influence the compound’s reactivity under acidic or basic conditions?

Methodological Answer:

The nitro group’s electron-withdrawing nature enhances stability but reduces nucleophilicity:

- Acidic Conditions : Protonation of the hydroxyl group increases electrophilicity, facilitating substitutions (e.g., alkylation with morpholine derivatives ).

- Basic Conditions : Deprotonation of the hydroxyl group generates a phenoxide ion, promoting SNAr reactions. Monitor side reactions (e.g., nitrile hydrolysis) using pH-controlled experiments .

- Reductive Environments : Nitro groups can be reduced to amines, altering electronic properties. Use controlled hydrogenation with Pd/C to avoid over-reduction .

What computational methods are suitable for predicting the electronic properties of this compound in materials science applications?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies, crucial for assessing charge transport in organic semiconductors .

- Molecular Dynamics (MD) : Simulate interactions with polymers or solvents to evaluate compatibility in material composites.

- QSAR Modeling : Correlate substituent effects (e.g., nitro vs. cyano groups) with observed electronic properties (e.g., conductivity) .

How should researchers handle safety risks associated with nitro-containing intermediates during synthesis?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to acute toxicity (H302) and respiratory irritation (H335) risks .

- Waste Management : Neutralize nitro byproducts with reducing agents (e.g., Fe/NHCl) before disposal.

- Reaction Monitoring : Employ in-situ FT-IR or GC-MS to detect hazardous intermediates (e.g., nitroso compounds) early .

What methodologies are recommended for studying the biological activity of derivatives of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy groups) and test against target enzymes .

- In Vitro Assays : Evaluate cytotoxicity and kinase inhibition (e.g., PI3K pathways) using cell lines and fluorescence-based assays .

- Molecular Docking : Predict binding affinities with proteins (e.g., using AutoDock Vina) to prioritize compounds for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.